molecular formula C17H15Cl2N3O B2572019 1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 1023819-24-0

1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No.: B2572019
CAS No.: 1023819-24-0
M. Wt: 348.23
InChI Key: QFFIPIVBUBZQHU-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic organic compound that features a dichlorophenyl group and an indole moiety connected via a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the reaction of 2,5-dichloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
  • 1-(2,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
  • 1-(3,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Uniqueness

1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the dichlorophenyl and indole moieties also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c18-12-5-6-14(19)16(9-12)22-17(23)20-8-7-11-10-21-15-4-2-1-3-13(11)15/h1-6,9-10,21H,7-8H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFIPIVBUBZQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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